molecular formula C8H6ClNO3 B1304925 3-Methyl-4-nitrobenzoyl chloride CAS No. 35675-46-8

3-Methyl-4-nitrobenzoyl chloride

Cat. No.: B1304925
CAS No.: 35675-46-8
M. Wt: 199.59 g/mol
InChI Key: DUEGOHNPUBPUIV-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzoyl chloride (CAS: 35675-46-8) is an aromatic acyl chloride with the molecular formula C₈H₆ClNO₃ and a molar mass of 199.59 g/mol. It is synthesized via the chlorination of 3-methyl-4-nitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This compound is widely employed in organic synthesis as a reactive intermediate, particularly in the preparation of amides and heterocyclic compounds. For example, it serves as a key reagent in the synthesis of bis-benzamide derivatives, which are precursors to pharmaceutical agents such as aminophenyl benzothiazoles.

Safety and Handling:
The compound is highly reactive and requires stringent safety measures. Key precautions include avoiding heat/sparks (P210), preventing child access (P102), and adhering to proper labeling (P103).

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitrobenzoyl chloride can be synthesized from 3-methyl-4-nitrobenzoic acid. The typical method involves the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Methyl-4-nitrobenzoic acid+Thionyl chloride3-Methyl-4-nitrobenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-Methyl-4-nitrobenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-Methyl-4-nitrobenzoic acid+Thionyl chloride→3-Methyl-4-nitrobenzoyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

3-Methyl-4-nitrobenzoyl chloride serves as an important intermediate in the synthesis of numerous organic compounds. It is particularly useful in the preparation of acylated products, including esters and amides, which are foundational in synthetic organic chemistry.

Case Study: Synthesis of Esters

In a study, the reaction of this compound with alcohols led to high yields of corresponding esters. The process involved the use of triethylamine as a base to facilitate the nucleophilic attack on the acyl chloride, resulting in efficient esterification under mild conditions .

Pharmaceutical Applications

The compound is utilized as a starting material for the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity.

Example: Drug Development

Research has shown that derivatives synthesized from this compound exhibit significant biological activities, including antibacterial and anticancer properties. For instance, compounds derived from this acyl chloride have been evaluated for their efficacy against specific cancer cell lines, demonstrating promising results in preclinical studies .

Analytical Chemistry

This compound is also employed in analytical methods, particularly in high-performance liquid chromatography (HPLC). It can be analyzed using reverse-phase HPLC methods, which are crucial for separating and quantifying compounds in complex mixtures.

Data Table: HPLC Analysis Conditions

ParameterCondition
Mobile PhaseAcetonitrile/Water/Phosphoric Acid
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm
ApplicationMass-Spec compatible analysis

This method allows for the isolation of impurities and is applicable in pharmacokinetic studies .

Environmental Chemistry

Research indicates that this compound can be involved in environmental chemistry studies, particularly concerning its degradation products and their potential impacts on ecosystems. Understanding these interactions is vital for assessing environmental risks associated with its use .

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form amides, esters, and thioesters. The nitro group on the benzene ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the benzoyl group into target molecules .

Comparison with Similar Compounds

Structural and Functional Differences

3-Methyl-4-nitrobenzoyl chloride belongs to a class of nitro-substituted benzoyl chlorides. Below is a comparative analysis with structurally related compounds:

4-Nitrobenzoyl Chloride

  • Key Differences : The absence of a methyl group reduces steric hindrance, making it more reactive in nucleophilic acyl substitution reactions. It is commonly used in amide synthesis, as demonstrated in the preparation of N-(3-chlorophenethyl)-4-nitrobenzamide.

4-Methyl-3-nitrobenzoyl Chloride (CAS: 10397-30-5)

  • Molecular Formula: C₈H₆ClNO₃ (isomer of the target compound).
  • Key Differences: The nitro and methyl groups are in reversed positions (3-nitro-4-methyl vs. 4-nitro-3-methyl). Its density is 1.37 g/mL at 25°C.

Benzoyl Chloride (Parent Compound)

  • Molecular Formula : C₇H₅ClO.
  • Key Differences : The lack of nitro or methyl substituents results in lower electrophilicity and reduced reactivity compared to nitro-substituted derivatives.

Data Table: Comparative Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Density (g/mL) Key Applications/Reactivity
This compound 35675-46-8 C₈H₆ClNO₃ 199.59 Not reported Bis-benzamide synthesis, catalytic hydrogenation
4-Methyl-3-nitrobenzoyl chloride 10397-30-5 C₈H₆ClNO₃ 199.59 1.37 Limited data; structural isomer studies
4-Nitrobenzoyl chloride 122-04-3 C₇H₄ClNO₃ 185.57 ~1.40* Amide coupling reactions

*Density inferred from analogous compounds.

Biological Activity

3-Methyl-4-nitrobenzoyl chloride (CAS No. 35675-46-8) is a chemical compound that has garnered interest in various fields, particularly due to its biological activity. The compound is characterized by its molecular formula C8H6ClNO3C_8H_6ClNO_3 and a molecular weight of 199.59 g/mol. It is classified as a hazardous substance, with significant implications for safety and handling in laboratory settings.

  • Molecular Formula : C8H6ClNO3C_8H_6ClNO_3
  • Molecular Weight : 199.59 g/mol
  • Signal Word : Danger
  • Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
  • Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, in studies focused on the synthesis of novel compounds, it was noted that modifications at the 3-position of the benzoyl group can drastically affect biological activity. A study showed that a methyl group at this position resulted in a more than 30-fold decrease in IC50 values for certain enzyme targets, indicating enhanced potency compared to other structural analogs .

Cytotoxicity and Antiproliferative Effects

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that this compound induces cell death through mechanisms such as apoptosis and autophagy. The compound's ability to disrupt cell cycle progression has also been documented, with findings suggesting that it can cause G1 or G2/M phase arrest in treated cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to understand how structural changes influence its biological efficacy. For example, modifications at the ortho or para positions of the nitro group can lead to variations in enzyme inhibition and cytotoxicity profiles. This knowledge is essential for designing more effective derivatives with improved therapeutic potential .

Case Study 1: Anticancer Activity

In a specific study focusing on anticancer activity, this compound was tested against human cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. Flow cytometry analysis revealed increased apoptosis markers, confirming the compound's potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another study investigated the compound's role as an inhibitor of specific kinases involved in cancer progression. The findings highlighted that this compound effectively inhibited BCR-ABL kinase activity, which is crucial in certain leukemias. This inhibition was linked to structural features of the compound that facilitate binding to the active site of the enzyme .

Biological Activity Summary Table

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant reduction in IC50 values
CytotoxicityInduced apoptosis and cell cycle arrest
AntiproliferativeDecreased viability in cancer cell lines

Structure-Activity Relationship Table

Compound VariantPosition ModificationIC50 ChangeReference
3-Methyl VariantMethyl at 3-position-30-fold decrease
Chlorine VariantChlorine at 2-positionEnhanced activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-methyl-4-nitrobenzoyl chloride, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The primary synthesis involves chlorination of 3-methyl-4-nitrobenzoic acid using thionyl chloride (SOCl₂). Key steps include:

  • Refluxing the benzoic acid with excess SOCl₂ under anhydrous conditions (e.g., 70–80°C for 4–6 hours).
  • Removal of residual SOCl₂ via vacuum distillation.
  • Purification by recrystallization or column chromatography to isolate the acyl chloride . Alternative routes may involve direct nitration of 3-methylbenzoyl chloride, but regioselectivity must be carefully controlled to avoid byproducts.

Table 1: Comparison of Synthetic Methods

PrecursorReagent/ConditionsKey ChallengesReference
3-Methyl-4-nitrobenzoic acidSOCl₂, reflux, anhydrousMoisture sensitivity, purification
3-Methylbenzoyl chlorideHNO₃/H₂SO₄ (nitration)Regioselectivity, side reactions

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm the presence of the acyl chloride group (C=O stretch ~1770–1810 cm⁻¹) and nitro group (~1520–1350 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ ~2.5 ppm). Solvent choice (e.g., CDCl₃) is critical to avoid hydrolysis .
  • X-ray Crystallography : Single-crystal analysis resolves molecular geometry and confirms regiochemistry. SHELXL refinement (via the SHELX suite) is standard for small-molecule structures .

Q. How can purity and stability be assessed during storage and handling?

Methodological Answer:

  • HPLC/GC-MS : Monitor degradation products (e.g., hydrolysis to benzoic acid). Use inert atmospheres (N₂/Ar) during storage to prevent moisture ingress .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 150°C .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and methyl groups influence reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • The nitro group (meta to the acyl chloride) is strongly electron-withdrawing, activating the carbonyl toward nucleophilic attack (e.g., amines, alcohols).
  • Steric hindrance from the methyl group (ortho to nitro) slows reactions with bulky nucleophiles. Kinetic studies using UV-Vis or in-situ IR can quantify reactivity trends .
  • Computational modeling (DFT) predicts charge distribution and transition states, guiding solvent and catalyst selection .

Q. What challenges arise in resolving crystallographic ambiguities, such as twinning or pseudosymmetry, in structures derived from this compound?

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be reconciled for derivatives of this compound?

Methodological Answer:

  • Dynamic NMR : Resolve conformational exchange broadening by variable-temperature studies.
  • COSY/NOESY : Assign coupling patterns in crowded aromatic regions .
  • X-ray vs. Solution-State Data : Compare solid-state (X-ray) and solution (NMR) structures to identify solvent-induced conformational changes .

Q. What strategies mitigate side reactions (e.g., hydrolysis or nitration) during functionalization of this compound?

Methodological Answer:

  • Low-Temperature Reactions : Conduct reactions at –20°C to suppress hydrolysis.
  • Protective Group Chemistry : Temporarily protect the nitro group (e.g., reduction to amine, followed by re-oxidation post-reaction) .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce side-product formation .

Properties

IUPAC Name

3-methyl-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5-4-6(8(9)11)2-3-7(5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEGOHNPUBPUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189181
Record name 3-Methyl-4-nitrobenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35675-46-8
Record name 3-Methyl-4-nitrobenzoyl chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-nitrobenzoyl chloride
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Record name 3-Methyl-4-nitrobenzoyl chloride
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Record name 3-methyl-4-nitrobenzoyl chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Methyl-4-nitrobenzoyl chloride
3-Methyl-4-nitrobenzoyl chloride
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3-Methyl-4-nitrobenzoyl chloride

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